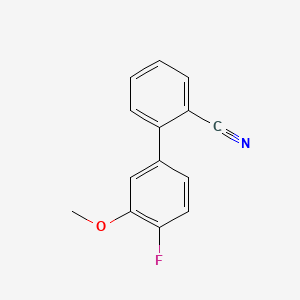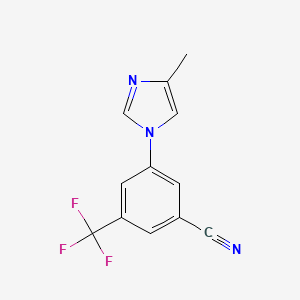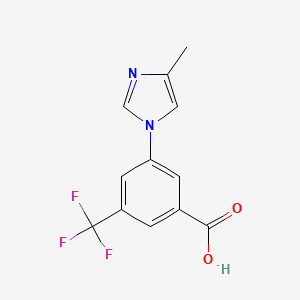
1,1-Dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Overview
Description
“1,1-Dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea” is a urea derivative . It is used as an intermediate in organic synthesis .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Chemical Reactions Analysis
“1,1-Dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea” is likely to participate in reactions similar to other urea derivatives . For example, it may be involved in the synthesis of N,N’-disubstituted-4-aryl-3,4-dihydropyrimidinones .Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
A study on urea derivatives, including 1,1-dimethyl ureas, revealed their potential in anticonvulsant activity. These compounds were synthesized and screened for their effectiveness against convulsions, with some showing significant efficacy. Their structures and pharmacological profiles were also established, indicating a promising avenue for developing anticonvulsant drugs (Thakur et al., 2017).
Structural Analysis and Spectroscopy
Research on substituted ureas, similar to 1,1-dimethyl-3-phenylurea, includes exploring their hydrogen bonding and structural properties. Studies using techniques like solid-state NMR, vibrational spectroscopy, and X-ray diffraction have provided insights into the molecular conformations and interactions of these compounds (Kołodziejski et al., 1993).
Herbicide Activity and Molecular Properties
Research has examined the herbicidal properties and molecular characteristics of phenyl urea-based compounds. Studies focused on their structural, vibrational, and electronic features, as well as their biological activity, particularly as herbicides and potential anticancer agents (Haruna et al., 2019).
Hydrogen-Bonded Complex Formation
Studies on heterocyclic ureas, akin to dimethyl ureas, have explored their ability to form hydrogen-bonded complexes. This research is significant for understanding the self-assembly and structural dynamics of these compounds, which could have implications in various scientific applications (Corbin et al., 2001).
Thermal Dissociation Studies
Investigations into the thermal dissociation of ureas, including 1,1-dimethyl ureas, have been conducted to understand their stability and reactivity under different conditions. These studies provide valuable data on the effects of substituents and solvents on the reaction rates of these compounds (MukaiyamaTeruaki & HoshinoToshio, 1954).
Mechanism of Action
Target of Action
Fenuron-d5, like Fenuron, primarily targets the photosynthetic process in plants . It inhibits the Hill reaction in photosynthesis, which limits the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes .
Mode of Action
Fenuron-d5 interacts with its targets by inhibiting the photosynthetic electron transport at the photosystem II . This inhibition disrupts the normal photosynthetic process, leading to a decrease in the production of ATP, which is essential for various metabolic processes in plants .
Biochemical Pathways
The primary biochemical pathway affected by Fenuron-d5 is photosynthesis . By inhibiting the Hill reaction, Fenuron-d5 disrupts the electron transport chain in photosystem II, which in turn affects the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, two crucial molecules for the light-independent reactions of photosynthesis .
Pharmacokinetics
Fenuron, the non-deuterated version of the compound, is known to have a high aqueous solubility and is moderately volatile . It is also moderately persistent in soil systems and has a high potential to leach to groundwater .
Result of Action
The primary result of Fenuron-d5’s action is the inhibition of photosynthesis in plants . This leads to a decrease in the production of ATP and NADPH, which are essential for various metabolic processes in plants . Over time, this can lead to the death of the plant, making Fenuron-d5 an effective herbicide .
Action Environment
The action of Fenuron-d5 can be influenced by various environmental factors. For instance, its persistence in soil systems and potential to leach to groundwater suggest that it can remain active in the environment for extended periods . Additionally, its volatility suggests that it can be transported over long distances, potentially affecting non-target plants .
properties
IUPAC Name |
1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

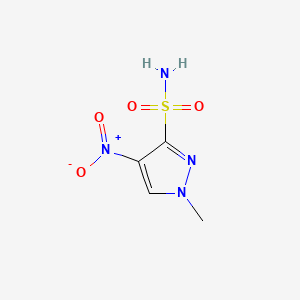

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

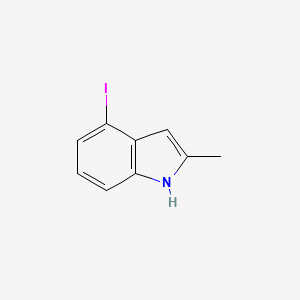

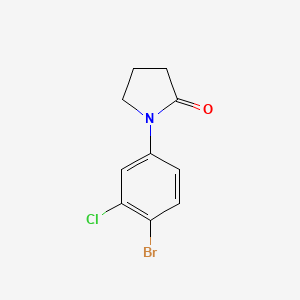
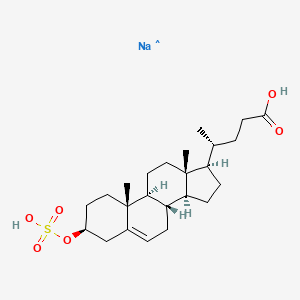
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
